molecular formula C4H2F2N2O3 B14624809 5,5-Difluoro-2,4,6-pyrimidinetrione CAS No. 55052-01-2

5,5-Difluoro-2,4,6-pyrimidinetrione

Cat. No.: B14624809
CAS No.: 55052-01-2
M. Wt: 164.07 g/mol
InChI Key: WUSJYRXQUKJZFL-UHFFFAOYSA-N
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Description

5,5-Difluoro-2,4,6-pyrimidinetrione is a fluorinated derivative of barbituric acid, a heterocyclic compound with a 2,4,6-pyrimidinetrione core. The fluorine atoms at the 5-position introduce unique electronic and steric effects, distinguishing it from other barbiturates. The compound retains the hydrophilic 2,4,6-pyrimidinetrione ring, which contributes to hydrogen-bonding capabilities via its three carbonyl groups and N–H protons (if unsubstituted) . However, the 5,5-difluoro substituents enhance lipophilicity compared to the parent barbituric acid while maintaining a relatively compact molecular footprint due to fluorine's small atomic radius .

Properties

CAS No.

55052-01-2

Molecular Formula

C4H2F2N2O3

Molecular Weight

164.07 g/mol

IUPAC Name

5,5-difluoro-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C4H2F2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11)

InChI Key

WUSJYRXQUKJZFL-UHFFFAOYSA-N

Canonical SMILES

C1(=O)C(C(=O)NC(=O)N1)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2,4,6-pyrimidinetrione typically involves the fluorination of barbituric acid derivatives. One common method is the reaction of barbituric acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of 5,5-Difluoro-2,4,6-pyrimidinetrione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2,4,6-pyrimidinetrione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The 5,5-disubstituted barbiturates exhibit distinct physicochemical behaviors depending on the substituents. Below is a comparative analysis of key derivatives:

Compound Substituents (R1, R2) Molecular Weight (g/mol) Key Properties
5,5-Difluoro-2,4,6-pyrimidinetrione F, F ~178.08 High electronegativity, compact size, moderate lipophilicity, strong H-bond acceptor capacity .
Barbital (5,5-Diethyl) C2H5, C2H5 184.19 Larger alkyl groups increase lipophilicity; long-acting sedative .
Allobarbital (5,5-Diallyl) CH2CH=CH2, CH2CH=CH2 208.21 Unsaturated substituents enhance reactivity; intermediate lipophilicity .
5,5-Dibromo-2,4,6-pyrimidinetrione Br, Br 285.88 High molecular weight, increased lipophilicity, potential halogen bonding .
5,5-Dichloro-2,4,6-pyrimidinetrione Cl, Cl 219.00 Moderate electronegativity, higher solubility in polar solvents vs. bromo/alkyl derivatives .

Key Observations:

  • Lipophilicity Trend : Dibromo > Diethyl > Diallyl > Dichloro > Difluoro > Parent barbituric acid. Fluorine's electronegativity reduces pure lipophilicity compared to larger halogens or alkyl groups .

Acidity and Solubility

The pKa of barbiturates is influenced by substituents:

  • 5,5-Diethylbarbituric Acid (Barbital) : pKa ~7.8, favoring unionized form at physiological pH, enhancing lipid membrane permeability .
  • 5,5-Difluoro Derivative : Fluorine’s electron-withdrawing effect likely lowers pKa compared to alkyl substituents, increasing ionization and aqueous solubility. Exact data is unavailable, but dichloro/bromo analogs show pKa shifts of 0.5–1.0 units .

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